molecular formula C12H16O2 B3088701 (2-Allyloxy-ethoxymethyl)-benzene CAS No. 118599-69-2

(2-Allyloxy-ethoxymethyl)-benzene

Cat. No. B3088701
CAS RN: 118599-69-2
M. Wt: 192.25 g/mol
InChI Key: UASJAJOTRWNBIM-UHFFFAOYSA-N
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Description

“(2-Allyloxy-ethoxymethyl)-benzene” is a chemical compound that has been studied for its potential antiviral properties . It is an O-allylated analog of compounds in the unsaturated acyclonucleoside series .


Synthesis Analysis

The synthesis of “(2-Allyloxy-ethoxymethyl)-benzene” involves several steps. The initial step involves obtaining the starting unsaturated alcohols. Then, using the Henri reaction, from the alcohols and paraformaldehyde in a chloroform medium in the presence of gaseous HCl, 2-(allyloxyl)ethoxymethyl chloride and 1,3-di(allyloxy)-2-propoxymethyl chloride are synthesized .


Molecular Structure Analysis

The molecular structure of “(2-Allyloxy-ethoxymethyl)-benzene” is complex and includes multiple bonds, rotatable bonds, double bonds, esters (aliphatic), and ethers (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “(2-Allyloxy-ethoxymethyl)-benzene” include the Henri reaction, which is used to synthesize 2-(allyloxyl)ethoxymethyl chloride and 1,3-di(allyloxy)-2-propoxymethyl chloride from the starting alcohols and paraformaldehyde .

Future Directions

The future directions for the study of “(2-Allyloxy-ethoxymethyl)-benzene” could involve further exploration of its potential antiviral properties, as well as a more detailed investigation of its synthesis, molecular structure, and physical and chemical properties .

properties

IUPAC Name

2-prop-2-enoxyethoxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-2-8-13-9-10-14-11-12-6-4-3-5-7-12/h2-7H,1,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASJAJOTRWNBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCOCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64303-36-2
Details Compound: Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)-
Record name Poly(oxy-1,2-ethanediyl), α-(phenylmethyl)-ω-(2-propen-1-yloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64303-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Allyloxy-ethoxymethyl)-benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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